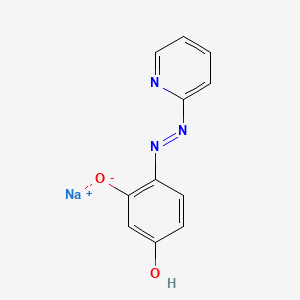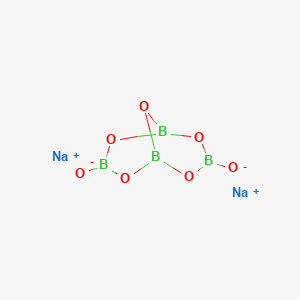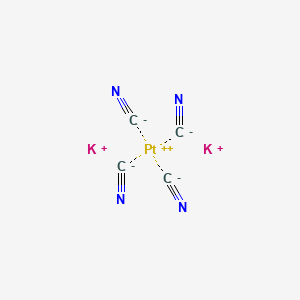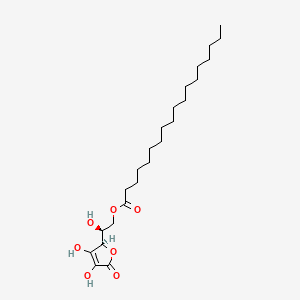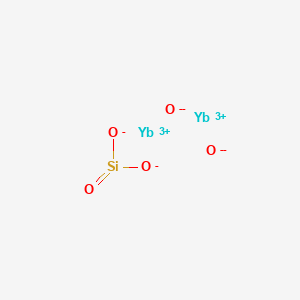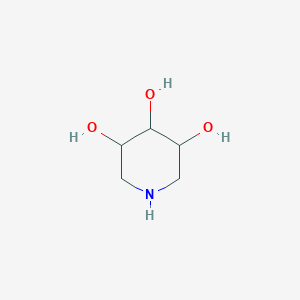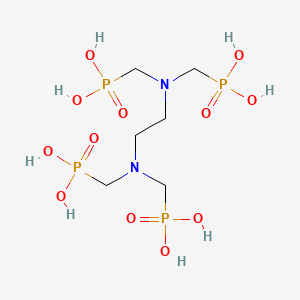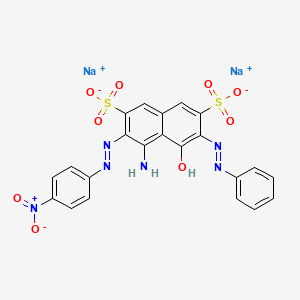
萘酚蓝黑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is commonly used in various applications, including dyeing foodstuffs, drugs, cosmetics, and textiles. The compound has the empirical formula C22H14N6Na2O9S2 and a molecular weight of 616.49 .
科学研究应用
Naphthol Blue Black has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in photochemical degradation studies.
Biology: Employed as a protein stain in chromatography and electrophoresis, as well as a biological stain.
Medicine: Utilized in diagnostic assays and hematology.
Industry: Widely used in textile dyeing, including wool, nylon, silk, and textile printing.
作用机制
Target of Action
Naphthol Blue Black (NBB), also known as ACID BLACK 1, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles, foodstuffs, drugs, and cosmetics . It interacts with these materials to impart a color change.
Mode of Action
NBB is a diazo dye, which means it contains two nitrogen atoms connected by a double bond . The interaction of NBB with its targets is largely due to its diazo group and its ability to form stable complexes with the material it is dyeing . This interaction results in a color change in the material .
Biochemical Pathways
It is known that nbb can undergo photoelectrochemical degradation, which yields a colorless quinone as an end product . This suggests that NBB may interact with light and other chemicals in its environment, leading to changes in its chemical structure and color.
Result of Action
The primary result of NBB’s action is a change in color of the material it is applied to. This is due to the formation of stable complexes between NBB and the material . The exact molecular and cellular effects of NBB’s action would depend on the specific material and the conditions of use.
Action Environment
The action, efficacy, and stability of NBB can be influenced by various environmental factors. For instance, NBB has high photo- and thermal-stability , which means its color and structure remain stable even when exposed to light and heat. Nbb can undergo degradation when subjected to certain chemical reactions, such as photoelectrochemical degradation .
生化分析
Biochemical Properties
Naphthol Blue Black plays a significant role in biochemical reactions, particularly in staining proteins on polyacrylamide gels, agarose gels, and nitrocellulose membranes . It interacts with various biomolecules, including proteins and enzymes, by forming stable complexes that allow for the visualization of these molecules during electrophoresis. The dye binds to proteins through electrostatic interactions and hydrogen bonding, which enhances the contrast and visibility of protein bands on gels .
Cellular Effects
Naphthol Blue Black influences various cellular processes, particularly in the context of protein staining. It is used to stain soluble proteins in cells, which helps in the detection and analysis of protein expression levels . The dye does not significantly interfere with cell signaling pathways or gene expression, making it a reliable tool for studying cellular metabolism and protein interactions . Its hydrophilic and anionic nature may limit its affinity for certain cellular components .
Molecular Mechanism
At the molecular level, Naphthol Blue Black exerts its effects by binding to proteins and forming stable complexes. This binding is primarily driven by electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues on proteins . The dye also forms hydrogen bonds with protein molecules, which further stabilizes the complexes. This mechanism allows for the effective staining and visualization of proteins during electrophoresis and other biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthol Blue Black can change over time. The dye is known for its high photo- and thermal-stability, which ensures consistent staining results over extended periods . Prolonged exposure to light and heat may lead to gradual degradation of the dye, resulting in reduced staining efficiency . In in vitro and in vivo studies, the long-term effects of Naphthol Blue Black on cellular function have not been extensively documented, but its stability makes it a reliable choice for various biochemical applications .
Dosage Effects in Animal Models
The effects of Naphthol Blue Black vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At high doses, Naphthol Blue Black may exhibit toxic effects, including potential harm to humans, animals, and plants . It is essential to carefully control the dosage to avoid any toxic or adverse effects during experimental studies .
Metabolic Pathways
Naphthol Blue Black is involved in various metabolic pathways, particularly in the context of its degradation and removal from biological systems. The dye undergoes photoelectrochemical degradation, yielding colorless quinone as an end product . This degradation process involves the interaction of Naphthol Blue Black with enzymes and cofactors that facilitate its breakdown and removal from the system . The dye’s metabolic pathways are crucial for understanding its environmental impact and developing effective treatment methods for its removal from wastewater .
Transport and Distribution
Within cells and tissues, Naphthol Blue Black is transported and distributed through various mechanisms. The dye interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its hydrophilic and anionic nature may influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of Naphthol Blue Black is essential for optimizing its use in biochemical assays and minimizing any potential adverse effects .
Subcellular Localization
Naphthol Blue Black exhibits specific subcellular localization patterns, which can affect its activity and function. The dye is primarily localized in the cytoplasm and can be found in association with various cellular structures, including the endoplasmic reticulum and Golgi apparatus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its effectiveness in staining proteins and other biomolecules during biochemical assays .
准备方法
Naphthol Blue Black is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then couples with a naphthol component. The general synthetic route involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt reacts with a naphthol derivative to form the azo dye.
Industrial production methods typically involve continuous processes where the naphthol component is deposited on the fabric, followed by the diazotization and coupling reactions .
化学反应分析
Naphthol Blue Black undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form colorless quinone as the end product.
Reduction: Reduction of the diazo derivatives can yield amino-naphthol compounds.
Substitution: The 4-position of naphthol is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes.
Common reagents used in these reactions include nitrous acid for diazotization and various oxidizing agents for oxidation reactions. The major products formed include quinones and amino-naphthol derivatives .
相似化合物的比较
Naphthol Blue Black is unique among similar compounds due to its high photo- and thermal-stability. Similar compounds include:
Amido Black 10B: Another name for Naphthol Blue Black, used interchangeably.
Brilliant Black BN: Another textile dye with similar applications but different chemical properties.
Reactive Black 5: A reactive dye used in textile dyeing with different reactivity and stability.
Naphthol Blue Black stands out due to its versatility in various applications and its stability under different conditions.
属性
CAS 编号 |
1064-48-8 |
|---|---|
分子式 |
C22H16N6NaO9S2 |
分子量 |
595.5 g/mol |
IUPAC 名称 |
disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N6O9S2.Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37); |
InChI 键 |
UIDOLCABIFYUEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na] |
外观 |
Powder |
相关CAS编号 |
83006-55-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



